1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6BrF |
|---|---|
Molecular Weight |
213.05 g/mol |
IUPAC Name |
1-bromo-2-ethynyl-4-fluoro-5-methylbenzene |
InChI |
InChI=1S/C9H6BrF/c1-3-7-5-9(11)6(2)4-8(7)10/h1,4-5H,2H3 |
InChI Key |
NCQDIDAGKNNKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C#C)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Ethynyl 4 Fluoro 5 Methylbenzene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes and key intermediates.
Identification of Key Precursors
The primary disconnections for 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene involve the carbon-bromine and the carbon-ethynyl bonds. The most logical retrosynthetic approach involves disconnecting the ethynyl (B1212043) group first, as its introduction is often a final step. This leads to a key precursor, 1,2-dibromo-4-fluoro-5-methylbenzene or a related bromo-substituted fluorotoluene derivative.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Precursor(s) | Starting Material(s) |
| This compound | 2-Bromo-5-fluoro-4-methylaniline | 4-Fluoro-3-methyltoluene |
| 1,2-Dibromo-4-fluoro-5-methylbenzene |
This analysis suggests that a commercially available starting material like 4-fluoro-3-methyltoluene could be a suitable starting point. The synthesis would then involve the sequential introduction of the bromo and ethynyl functional groups in a regioselective manner.
Sequential vs. Convergent Synthesis Planning
Sequential Synthesis: A sequential approach would involve the stepwise modification of the starting material, 4-fluoro-3-methyltoluene. This would likely involve an initial bromination step, followed by the introduction of the second bromine atom or a precursor to the ethynyl group, and finally the ethynylation. The challenge in this approach lies in controlling the regioselectivity of each step, as the directing effects of the existing substituents (fluoro, methyl, and bromo groups) must be carefully considered.
Convergent Synthesis: A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in a later step. For this specific target, a convergent approach is less obvious due to the highly integrated nature of the substituted benzene (B151609) ring. However, one could envision a scenario where a brominated and fluorinated building block is coupled with a methyl- and ethynyl-containing fragment, although this would likely be more complex than a sequential route. Given the substitution pattern, a sequential synthesis appears to be the more practical and efficient strategy.
Selective Halogenation Strategies for Bromine Incorporation
The introduction of bromine atoms at specific positions on the benzene ring is a critical aspect of the synthesis. The regioselectivity of bromination is influenced by the electronic and steric effects of the substituents already present on the ring.
Regioselective Bromination of Substituted Benzenes
Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. The regioselectivity is governed by the directing effects of the existing substituents. In the case of 4-fluoro-3-methyltoluene, both the fluorine and methyl groups are ortho-, para-directing. However, the fluorine atom is a deactivating group, while the methyl group is an activating group. This difference in electronic properties can be exploited to achieve regioselective bromination.
The bromination of substituted benzenes can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst. nih.gov The reaction conditions, including the choice of solvent and temperature, can also influence the regioselectivity of the reaction. For instance, the use of zeolites as catalysts in the bromination of fluorobenzene has been shown to favor the formation of the para-isomer. google.com
A potential route to this compound could involve the initial nitration of 2-Bromo-4-fluorotoluene to introduce a nitro group, which can later be converted to an amino group and then diazotized to introduce the second bromine atom. chemicalbook.com
Directed Ortho Metalation (DoM) in Bromine Placement
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile, such as a bromine source, to introduce a bromine atom at the desired position.
Fluorine itself can act as a directing group for ortho-metalation. researchgate.net In the context of synthesizing this compound, a DoM strategy could be employed on a suitably substituted fluorotoluene derivative. For example, if a precursor with a directing group ortho to the desired position for bromination is used, DoM could provide a highly regioselective method for bromine incorporation. The choice of the directing group is crucial and can range from amides and carbamates to ethers and sulfoxides. organic-chemistry.orgwikipedia.org
Ethynylation Approaches and Alkyne Formation
The final key transformation in the synthesis of this compound is the introduction of the ethynyl group. The Sonogashira coupling is a widely used and efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. soton.ac.ukresearchgate.netnih.gov
This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. A plausible final step in the synthesis would be the Sonogashira coupling of a 1,2-dibromo-4-fluoro-5-methylbenzene intermediate with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl group. The use of trimethylsilylacetylene is advantageous as it is less volatile and easier to handle than acetylene gas.
The general reaction scheme for a Sonogashira coupling is as follows:
Palladium-Catalyzed Sonogashira Cross-Coupling Methodologies
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
In a potential synthetic route to this compound, a key step would involve the Sonogashira coupling of a suitably substituted aryl halide with a protected or terminal acetylene. A plausible precursor for this reaction is 1,2-dibromo-4-fluoro-5-methylbenzene. The selective coupling at the more reactive C-Br bond ortho to the methyl group could be achieved by careful control of reaction conditions.
Reaction Scheme:
Where Ar represents the 4-fluoro-5-methylphenyl core.
The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, like copper(I) iodide (CuI), in a suitable solvent such as triethylamine (Et₃N) or a mixture of toluene and an amine. The use of a protected alkyne, such as trimethylsilylacetylene, is common to prevent side reactions and facilitate purification. The silyl protecting group can be readily removed under mild conditions (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) to yield the terminal alkyne.
| Catalyst System | Alkyne | Base | Solvent | Typical Yield |
| Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | Triethylamine | Toluene/Et₃N | Good to Excellent |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene (B144264) | Diisopropylamine | THF | Good |
| Pd(OAc)₂ / PPh₃ / CuI | 1-Hexyne | Piperidine | DMF | Good |
Alternative Alkynylation Pathways (e.g., Corey-Fuchs, Seyferth-Gilbert)
While the Sonogashira coupling is a primary method for introducing the ethynyl group, alternative pathways starting from a carbonyl functionality on the aromatic ring are also highly effective. These methods typically involve the conversion of an aldehyde to a terminal alkyne. A key intermediate for these routes would be 2-bromo-4-fluoro-5-methylbenzaldehyde.
Corey-Fuchs Reaction:
The Corey-Fuchs reaction is a two-step process for the conversion of an aldehyde to a terminal alkyne. In the first step, the aldehyde reacts with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form a 1,1-dibromoalkene. In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium (n-BuLi), results in elimination and metal-halogen exchange to afford the lithium acetylide, which can then be quenched with water to give the terminal alkyne. wikipedia.orgorganic-chemistry.org
Reaction Scheme:
Where Ar represents the 2-bromo-4-fluoro-5-methylphenyl group.
| Step | Reagents | Solvent | Typical Yield |
| 1. Dibromoalkene formation | CBr₄, PPh₃ | Dichloromethane | High |
| 2. Alkyne formation | n-BuLi | Tetrahydrofuran (B95107) | Good to Excellent |
Seyferth-Gilbert Homologation:
The Seyferth-Gilbert homologation provides a one-step method for the conversion of an aldehyde to a terminal alkyne. This reaction utilizes a diazomethylphosphonate reagent, such as the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), in the presence of a base like potassium carbonate or potassium tert-butoxide. nrochemistry.comwikipedia.org
Reaction Scheme:
Where Ar represents the 2-bromo-4-fluoro-5-methylphenyl group.
| Reagent | Base | Solvent | Typical Yield |
| Bestmann-Ohira Reagent | K₂CO₃ | Methanol/THF | Good to Excellent |
| Seyferth-Gilbert Reagent | t-BuOK | Tetrahydrofuran | Good |
Aromatic Fluorination Techniques
The introduction of the fluorine atom at the C4 position of the benzene ring is a critical step in the synthesis of the target molecule. Several methods for aromatic fluorination can be considered, depending on the nature of the starting material.
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺" equivalent). Reagents such as N-fluorosulfonimides (e.g., NFSI) and Selectfluor® are commonly used for this purpose. The directing effects of the existing substituents on the ring are crucial for achieving the desired regioselectivity. For instance, starting with a precursor like 2-bromo-5-methylaniline, the amino group would direct the electrophilic fluorination to the ortho and para positions. Subsequent removal of the amino group via diazotization would yield the desired substitution pattern.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an electron-deficient aromatic ring. science.govlibretexts.orgyoutube.commasterorganicchemistry.com This approach requires a good leaving group (such as -NO₂, -Cl, or -Br) and the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group to activate the ring for nucleophilic attack by a fluoride source (e.g., KF, CsF). For the synthesis of this compound, a precursor such as 1-bromo-2-ethynyl-4-nitro-5-methylbenzene could potentially undergo SNAr with a fluoride salt to replace the nitro group with fluorine.
Deoxyfluorination of a phenolic hydroxyl group offers another route to introduce fluorine. This would involve the synthesis of the corresponding phenol, 2-bromo-4-hydroxy-5-methylbenzaldehyde, followed by treatment with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
Methyl Group Introduction and Manipulation
The methyl group at the C5 position can be introduced at various stages of the synthesis. The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Starting with a precursor like 1-bromo-4-fluorobenzene, a Friedel-Crafts methylation using a methylating agent such as methyl chloride or methyl iodide in the presence of a Lewis acid catalyst (e.g., AlCl₃) could be employed. wikipedia.org However, Friedel-Crafts alkylations are known to be prone to polysubstitution and rearrangement, and the regioselectivity would be influenced by the directing effects of the existing bromo and fluoro substituents.
Alternatively, the synthesis could start from a commercially available methylated precursor, such as 4-bromo-2-fluoro-1-methylbenzene, and then the ethynyl and additional bromo groups could be introduced in subsequent steps. This approach often provides better control over the regiochemistry.
Friedel-Crafts Alkylation and Related Methylation
The introduction of the methyl group onto the fluoro-bromo-ethynyl-benzene core via a direct Friedel-Crafts alkylation presents significant regioselectivity challenges. In a hypothetical precursor such as 1-bromo-2-ethynyl-4-fluorobenzene, the directing effects of the existing substituents would need to be carefully considered. The fluorine and bromine atoms are ortho-, para-directing, while the ethynyl group is meta-directing. The desired position for methylation (position 5) is ortho to the fluorine atom and meta to both the bromine and the ethynyl groups. This alignment suggests that the ortho-directing influence of the strongly activating fluorine atom could potentially direct the incoming methyl group to the desired position.
However, Friedel-Crafts reactions are often complicated by issues such as polyalkylation and rearrangements, and the presence of multiple functional groups can lead to a mixture of isomers. chemguide.co.uklibretexts.org A more viable approach involves introducing the methyl group at an earlier stage of the synthesis. For instance, starting with a commercially available compound like 4-bromo-2-fluorotoluene is a more strategic approach. This precursor already contains the desired substitution pattern for the bromo, fluoro, and methyl groups. The subsequent introduction of the ethynyl group at the 2-position would then be the key final step. This avoids the complexities of a late-stage Friedel-Crafts methylation on a highly substituted ring.
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, traditionally uses a strong Lewis acid like aluminum chloride as a catalyst to facilitate the alkylation of an aromatic ring with an alkylating agent, such as an alkyl halide. wikipedia.orgorganicreactions.org
Table 1: Comparison of Potential Methylation Strategies
| Strategy | Precursor | Methylating Agent/Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Late-Stage Friedel-Crafts | 1-Bromo-2-ethynyl-4-fluorobenzene | CH₃Cl / AlCl₃ | Direct approach | Poor regioselectivity, potential for side reactions, harsh conditions |
Functional Group Interconversions Leading to Methyl
An alternative to direct methylation is the use of functional group interconversions. This strategy involves introducing a different functional group at the desired position (position 5) on the aromatic ring and subsequently converting it into a methyl group. This can be a powerful method for achieving the desired substitution pattern when direct methods are not feasible.
For example, a synthetic route could begin with 5-bromo-2-fluoro-4-methylaniline. The amino group could then be converted to a bromine via a Sandmeyer reaction, and a subsequent step would be required to introduce the ethynyl group. More directly related to forming the methyl group, one could envision a scenario starting with a precursor like 4-bromo-6-ethynyl-2-fluorobenzoic acid. The carboxylic acid group is a meta-director, which could facilitate the introduction of other substituents in a controlled manner. Once the desired substitution pattern is achieved, the carboxylic acid can be reduced to a primary alcohol, which is then converted to a tosylate or halide and finally reduced to the methyl group.
Common reduction methods for converting a carbonyl group (from an aldehyde or ketone precursor) to a methylene group (part of the methyl group in this context) include the Wolff-Kishner and Clemmensen reductions. fiveable.me Alternatively, a carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), followed by conversion to a halide and subsequent reduction. fiveable.mevanderbilt.edu
Optimization of Reaction Conditions for High Purity and Yield
The Sonogashira cross-coupling reaction is a powerful and widely used method for forming sp²–sp carbon–carbon bonds and is the most logical choice for introducing the ethynyl group onto the substituted benzene ring. lucp.netmdpi.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov The optimization of this key step is crucial for achieving high purity and yield of this compound.
Catalyst and Ligand Screening
The choice of catalyst and ligand is paramount in a Sonogashira coupling. Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed. rsc.org The copper(I) salt, typically CuI, acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate. organic-chemistry.org However, the use of copper can sometimes lead to undesirable side reactions, such as the Glaser coupling (homocoupling of the alkyne). organic-chemistry.org This has led to the development of copper-free Sonogashira protocols. researchgate.net
Recent advancements include the use of dual catalytic systems, for instance, combining gold and palladium catalysts. Gold(I) compounds can activate the alkyne, preventing homocoupling and enhancing reaction efficiency, thereby replacing the need for a copper(I) co-catalyst. organic-chemistry.org The screening of various palladium sources and ligands (e.g., phosphine-based ligands) is essential to identify the optimal system for the specific substrate, 1-bromo-4-fluoro-5-methyl-iodobenzene (a hypothetical precursor for the coupling), to maximize yield and minimize side products.
Table 2: Catalyst Systems for Sonogashira Coupling of Aryl Halides
| Catalyst System | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ / CuI | The classical Sonogashira-Hagihara protocol | Well-established, effective for many substrates | lucp.net |
| PdCl₂(PPh₃)₂ / AuCl(PPh₃) | Copper-free, dual catalytic system | High selectivity, excellent functional group tolerance, avoids Glaser coupling | organic-chemistry.org |
| Fe₃O₄@SiO₂/GO–NH₂–CoII NPs | Heterogeneous, copper-free | Catalyst is magnetically recoverable and reusable | researchgate.net |
Solvent Effects and Temperature Control
The choice of solvent can significantly impact the reaction rate and yield of the Sonogashira coupling. lucp.net The solvent must effectively dissolve a range of components, including the potentially lipophilic aryl halide, organometallic intermediates, and the base. lucp.net A variety of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DMF, MeCN), have been studied. lucp.net Optimization studies have shown that for certain catalyst systems, non-polar solvents like toluene can provide higher yields compared to polar solvents. lucp.net
Temperature control is also critical. While some modern catalytic systems allow the reaction to proceed at room temperature, many Sonogashira couplings require elevated temperatures to achieve a reasonable reaction rate. lucp.net For a given substrate, the optimal temperature must be determined empirically to balance reaction speed with the potential for catalyst decomposition and side product formation. For example, in the coupling of various aryl halides with 2-methyl-3-butyn-2-ol, a reaction temperature of 90 °C was found to be optimal. mdpi.com
Table 3: Effect of Solvent on Sonogashira Coupling Yield
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | THF | 63 |
| 2 | Toluene | 93 |
| 3 | MeCN | 79 |
| 4 | DME | 85 |
| 5 | 1,4-Dioxane | 81 |
(Data adapted from a model reaction of iodobenzene with phenylacetylene catalyzed by Pd/Fe₃O₄) lucp.net
Reaction Time and Concentration Studies
Monitoring the reaction progress over time is essential to determine the point of maximum conversion and to avoid potential product degradation or side reactions from prolonged heating. Techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are typically used for this purpose.
The concentration of reactants can also influence the outcome. High concentrations may increase the reaction rate but can also lead to issues with solubility and an increased rate of side reactions. Conversely, very dilute conditions might slow the reaction down unacceptably. Systematic studies varying the concentration of the aryl halide, alkyne, and catalyst are necessary to find the optimal balance for a specific synthetic transformation.
Scalability Considerations for this compound Synthesis
Translating a laboratory-scale synthesis to an industrial-scale process introduces a new set of challenges. For the synthesis of this compound, several factors must be considered for successful scale-up.
Catalyst Cost and Recovery: Palladium catalysts are expensive, which can be a significant cost driver in large-scale production. Therefore, using catalysts with very high turnover numbers (TONs) or employing heterogeneous catalysts that can be recovered and reused is highly desirable. mdpi.comresearchgate.net
Reagent Handling and Safety: Many reagents used in these synthetic steps, such as organometallic compounds and flammable solvents, require specialized handling procedures on a large scale. The potential for exothermic reactions, particularly in Friedel-Crafts alkylations or certain coupling reactions, must be managed with appropriate cooling and process control to prevent thermal runaway.
Purification: Purification by column chromatography, which is common in the lab, is often impractical and expensive on an industrial scale. Developing robust crystallization or distillation methods for the final product and key intermediates is crucial for achieving high purity in a cost-effective manner.
Careful planning and process development are required to ensure that the synthesis of this compound is not only chemically efficient but also economically viable and safe on a larger scale.
Batch Process Optimization
The optimization of the Sonogashira coupling in a batch reactor for the synthesis of this compound is a multifaceted process. Key parameters that are manipulated to maximize yield, purity, and reaction rate include the choice of catalyst, solvent, base, and reaction temperature.
Detailed Research Findings:
Research into Sonogashira couplings highlights the critical role of the palladium catalyst and, when used, a copper(I) co-catalyst. The choice of ligands on the palladium catalyst can significantly influence its activity and stability. For instance, bulky, electron-rich phosphine (B1218219) ligands have been shown to improve reaction efficiency. The selection of a suitable base is also crucial, with amines like triethylamine often employed to neutralize the hydrogen halide formed during the reaction.
The reaction solvent must be capable of dissolving the reactants and catalysts. Aprotic polar solvents are commonly used. Temperature is another critical parameter that is optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition. Design of Experiments (DoE) is a powerful methodology that can be employed to systematically investigate the effects of these different variables and their interactions to identify the optimal reaction conditions.
Below is a data table summarizing the typical parameters investigated during the batch process optimization of a Sonogashira coupling for the synthesis of this compound.
| Parameter | Investigated Range | Typical Optimal Condition | Effect on Yield/Purity |
| Catalyst Loading (mol%) | 0.1 - 5 | 0.5 - 1 | Higher loading can increase reaction rate but also cost and potential for metal contamination. Lower loading may lead to incomplete conversion. |
| Solvent | Toluene, DMF, THF, Acetonitrile (B52724) | THF or a mixture like THF/Et3N | The polarity and coordinating ability of the solvent can affect catalyst solubility and stability, thereby influencing reaction kinetics and yield. |
| Base | Triethylamine, Diisopropylamine, Cesium Carbonate | Triethylamine | The choice of base affects the deprotonation of the terminal alkyne and the overall reaction rate. An appropriate base minimizes side reactions. |
| Temperature (°C) | 25 - 100 | 50 - 80 | Higher temperatures generally increase the reaction rate, but can also lead to catalyst degradation and the formation of impurities. |
| Reaction Time (h) | 1 - 24 | 4 - 12 | Sufficient time is required for complete conversion. Prolonged reaction times can lead to product degradation or side reactions. |
Continuous Flow Synthesis Adaptations
The adaptation of the Sonogashira coupling for the synthesis of this compound to a continuous flow process offers several advantages over traditional batch production. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity due to precise control over reaction parameters.
Detailed Research Findings:
In a continuous flow setup, a solution of the reactants and catalysts is continuously pumped through a heated reactor, which can be a microreactor or a packed-bed reactor containing an immobilized catalyst. This approach allows for rapid screening of reaction conditions, such as temperature, pressure, and residence time, to quickly identify the optimal parameters. The use of immobilized catalysts in packed-bed reactors simplifies product purification by eliminating the need to remove the catalyst from the reaction mixture.
Continuous flow systems can also enable the safe use of potentially hazardous reagents, like certain alkynes, by generating them in situ or using them in small, controlled amounts. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, which is particularly beneficial for exothermic reactions.
The following table compares the key aspects of batch versus continuous flow synthesis for the Sonogashira coupling to produce this compound.
| Feature | Batch Process | Continuous Flow Synthesis |
| Heat Transfer | Limited by vessel size, potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to small channel dimensions and efficient mixing. |
| Safety | Handling of large quantities of reagents can be hazardous. | Smaller reaction volumes and better control improve safety. |
| Scalability | Often requires re-optimization at larger scales. | Scaled by running the system for longer durations. |
| Process Control | Less precise control over temperature and reaction time. | Precise control over residence time, temperature, and pressure. |
| Catalyst Handling | Homogeneous catalyst removal can be challenging. | Allows for the use of packed-bed reactors with immobilized catalysts for easy separation. |
Chemical Reactivity and Transformational Chemistry of 1 Bromo 2 Ethynyl 4 Fluoro 5 Methylbenzene
Reactivity at the Bromine Center
The carbon-bromine bond in 1-bromo-2-ethynyl-4-fluoro-5-methylbenzene is the primary site for many important synthetic transformations. Its reactivity is characteristic of aryl bromides and is amenable to a variety of palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions (excluding Sonogashira)
Palladium catalysis is a cornerstone of modern organic synthesis, and the bromine center of the title compound is an excellent electrophilic partner for such transformations. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a nucleophilic partner, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorgsyn.org For this compound, this reaction would replace the bromine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance catalyst activity. nih.gov
Illustrative Suzuki-Miyaura Coupling Reaction

| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >90 (Typical) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | >90 (Typical) |
| 3 | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | - | Na₂CO₃ | THF/H₂O | >85 (Typical) |
This table presents typical conditions and expected yields for Suzuki-Miyaura reactions on analogous aryl bromides, as specific data for this compound is not available in cited literature.
The Stille coupling utilizes organotin reagents as the nucleophilic partner. This reaction is known for its tolerance of a wide variety of functional groups. The reaction of this compound with an organostannane, such as tributyl(vinyl)tin, catalyzed by a palladium complex, would be expected to yield the corresponding vinyl-substituted product.
The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts. This heightened reactivity allows for couplings to occur under milder conditions or with less reactive substrates. The formation of a C(sp³)-C(sp²) bond, for instance, can be efficiently achieved by reacting the title compound with an alkylzinc halide in the presence of a suitable palladium catalyst.
To form carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. rsc.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base, such as sodium tert-butoxide. rsc.orgchemicalbook.com Applying this to this compound would allow for the synthesis of a wide range of N-aryl amines, which are prevalent structures in pharmaceuticals and materials science. The choice of phosphine ligand is critical and is often tailored to the specific amine being used. rsc.org
Illustrative Buchwald-Hartwig Amination Reaction

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | >90 (Typical) |
| 2 | Aniline | Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | >85 (Typical) |
| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | >88 (Typical) |
This table presents typical conditions and expected yields for Buchwald-Hartwig amination on analogous aryl bromides, as specific data for this compound is not available in cited literature. evitachem.com
While palladium is the most common, other transition metals can also catalyze cross-coupling reactions at the bromine center. For example, copper-catalyzed Ullmann-type reactions can be used to form C-O or C-S bonds, coupling the aryl bromide with alcohols or thiols. Nickel catalysts can also be employed for Suzuki-Miyaura and Negishi couplings, sometimes offering different reactivity profiles or being more cost-effective.
Grignard Reagent and Organolithium Formation
The polarity of the carbon-bromine bond allows for facile conversion into highly nucleophilic organometallic reagents.
Grignard Reagent Formation involves the reaction of the aryl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reaction transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic "carbanion-like" carbon in the Grignard reagent, (2-ethynyl-4-fluoro-5-methylphenyl)magnesium bromide. This intermediate is a powerful tool for forming new carbon-carbon bonds by reaction with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide. Care must be taken to exclude water and air, which would rapidly quench the reagent.
Organolithium Formation can be achieved through lithium-halogen exchange by treating the aryl bromide with an alkyllithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). This reaction is generally very fast and efficient. The resulting (2-ethynyl-4-fluoro-5-methylphenyl)lithium is a highly reactive species. A potential complication in this specific molecule is the presence of the acidic terminal alkyne proton. Using two equivalents of the alkyllithium reagent would result in the formation of a dilithiated species, with one lithium atom replacing the bromine and the other forming a lithium acetylide. This dual reactivity can be strategically exploited in subsequent reactions with electrophiles.
Nucleophilic Aromatic Substitution (SNAr) with Bromine Displacement
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of aryl halides. In the case of this compound, the displacement of the bromine atom by a nucleophile is a plausible transformation, although the reactivity is influenced by the electronic nature of the other substituents on the aromatic ring.
The success of an SNAr reaction is largely dependent on the stability of the intermediate Meisenheimer complex, which is favored by the presence of electron-withdrawing groups. In the target molecule, the fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can help to stabilize the negative charge in the intermediate. The ethynyl (B1212043) group can also act as a weak electron-withdrawing group. Conversely, the methyl group is electron-donating, which can slightly deactivate the ring towards nucleophilic attack.
| Nucleophile | Potential Product | Reaction Conditions |
| Methoxide (CH₃O⁻) | 1-Methoxy-2-ethynyl-4-fluoro-5-methylbenzene | Basic conditions, elevated temperature |
| Ammonia (NH₃) | 2-Ethynyl-4-fluoro-5-methylaniline | High pressure and temperature, or with a strong base |
| Thiolate (RS⁻) | 1-(Alkylthio)-2-ethynyl-4-fluoro-5-methylbenzene | Basic conditions |
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions with Bromine Displacement (Note: This table represents theoretically possible reactions based on general principles of SNAr, as specific experimental data for this compound is limited in publicly available literature.)
Reactivity of the Ethynyl Group
The ethynyl group is a highly versatile functional group that participates in a wide range of chemical transformations, making this compound a valuable building block in organic synthesis.
Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Diels-Alder)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. The terminal alkyne of this compound can react with a variety of organic azides in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted triazole. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Diels-Alder Reaction: The ethynyl group can also act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. While the substituents on the phenyl ring of this compound have a mixed electronic effect, the ethynyl group itself can participate in [4+2] cycloadditions, particularly with electron-rich dienes.
| Diene | Cycloaddition Product | Reaction Conditions |
| 2,3-Dimethyl-1,3-butadiene | 1-Bromo-2-(4,5-dimethylcyclohex-1-en-1-yl)-4-fluoro-5-methylbenzene | Thermal or Lewis acid catalysis |
| Cyclopentadiene | 5-(2-Bromo-5-fluoro-4-methylphenyl)-6-ethynylbicyclo[2.2.1]hept-2-ene | Thermal conditions |
Table 2: Potential Diels-Alder Reactions (Note: This table illustrates potential Diels-Alder reactions. Specific experimental validation for this compound may be required.)
Hydration and Hydroamination Reactions
Hydration: The triple bond of the ethynyl group can undergo hydration, typically catalyzed by mercury(II) salts in the presence of acid, to form a ketone. The reaction proceeds via an enol intermediate which then tautomerizes to the more stable keto form. For this compound, this would result in the formation of 1-(2-Bromo-5-fluoro-4-methylphenyl)ethanone.
Hydroamination: The addition of an N-H bond across the triple bond, known as hydroamination, can be catalyzed by various transition metals. This reaction can lead to the formation of enamines or imines, depending on the reaction conditions and the substrate.
Alkyne Metathesis and Polymerization Studies
Alkyne Metathesis: This reaction involves the scrambling of alkyne fragments, catalyzed by metal-alkylidyne complexes. While intermolecular alkyne metathesis of terminal alkynes like this compound can lead to a mixture of products, it can be a powerful tool for the synthesis of macrocycles via ring-closing alkyne metathesis (RCAM) if the alkyne is part of a larger molecule with another alkyne functionality.
Polymerization: Substituted phenylacetylenes are known to undergo polymerization to form conjugated polymers with interesting optical and electronic properties. The polymerization of this compound could potentially be initiated by various transition metal catalysts, such as those based on rhodium or palladium, to yield a poly(phenylacetylene) derivative. The properties of the resulting polymer would be influenced by the substituents on the phenyl ring.
Palladium-Catalyzed Cyclization and Annulation Reactions
The combination of the bromo and ethynyl groups in an ortho-relationship makes this compound an excellent substrate for palladium-catalyzed intramolecular cyclization and annulation reactions. These reactions are powerful methods for the construction of fused ring systems. For instance, in the presence of a palladium catalyst and a suitable coupling partner, the molecule can undergo a cascade of reactions involving carbopalladation of the alkyne followed by an intramolecular C-H activation or coupling with another functional group to form polycyclic aromatic compounds.
Oxidative Functionalization of the Triple Bond
The carbon-carbon triple bond is susceptible to oxidative cleavage under strong oxidizing conditions (e.g., ozonolysis, permanganate (B83412) oxidation). This would lead to the formation of a carboxylic acid at the position of the former alkyne, resulting in 2-Bromo-5-fluoro-4-methylbenzoic acid. Milder oxidation can lead to the formation of α-dicarbonyl compounds. Epoxidation of the triple bond is also possible, though less common than for alkenes, and would yield an oxirene (B85696) intermediate which is typically unstable and rearranges to other products.
Despite a comprehensive search for "this compound," no specific research findings concerning its chemical reactivity were found. Consequently, the creation of a detailed article focusing on the reactivity of its fluoro group, methyl group, and electrophilic aromatic substitution on the benzene (B151609) ring, as per the requested outline, cannot be fulfilled at this time due to the absence of available scientific literature on this specific compound.
The search did not yield any studies on:
C-F Bond Activation: There is no available research on the activation of the carbon-fluorine bond in this molecule.
Nucleophilic Aromatic Substitution (SNAr): No studies detailing the strategic displacement of the fluorine atom through SNAr reactions were identified.
Methyl Group Reactivity: Information regarding the selective side-chain oxidation, functionalization, or benzylic halogenation of the methyl group is not present in the available literature.
Electrophilic Aromatic Substitution (EAS): No research papers detailing electrophilic aromatic substitution reactions on the benzene ring of "this compound" were found.
Therefore, the generation of an article with detailed research findings and data tables as requested is not possible.
Electrophilic Aromatic Substitution (EAS) on the Benzene Ring
Regioselectivity and Directing Effects of Multiple Substituents
In electrophilic aromatic substitution reactions, the regiochemical outcome is determined by the directing effects of the existing substituents. The substituents on the this compound ring can be classified based on their activating or deactivating nature and their directing influence (ortho-, para-, or meta-directing). vedantu.comunizin.orgscribd.com
-Br (Bromo): Deactivating, Ortho-, Para-directing. unizin.org
-C≡CH (Ethynyl): Deactivating, Meta-directing.
-F (Fluoro): Deactivating, Ortho-, Para-directing. unizin.org
-CH₃ (Methyl): Activating, Ortho-, Para-directing. unizin.org
| Substituent | Position | Directing Effect | Influence on Reactivity |
| -Br | 1 | Ortho-, Para-directing | Deactivating |
| -C≡CH | 2 | Meta-directing | Deactivating |
| -F | 4 | Ortho-, Para-directing | Deactivating |
| -CH₃ | 5 | Ortho-, Para-directing | Activating |
Interactive Data Table: Predicted Directing Effects of Substituents
The directing effects of the substituents on the two available positions for electrophilic aromatic substitution (position 3 and 6) can be analyzed as follows:
Position 3: This position is ortho to the bromo and ethynyl groups, meta to the fluoro group, and para to the methyl group. The powerful ortho-, para-directing methyl group strongly favors substitution at this position. The meta-directing ethynyl group also directs towards this position. The ortho-directing effect of the bromo group is sterically hindered by the adjacent ethynyl group.
Position 6: This position is ortho to the bromo and methyl groups and meta to the ethynyl and fluoro groups. The ortho-directing bromo and methyl groups, along with the meta-directing ethynyl and fluoro groups, all direct towards this position.
Considering the combined electronic and steric effects, electrophilic attack is most likely to occur at position 6, which is activated by the ortho-methyl group and ortho-bromo group, and less sterically hindered compared to position 3. However, the formation of the position 3 isomer, directed by the strong para-directing methyl group, is also a significant possibility. The precise product distribution would depend on the specific reaction conditions and the nature of the electrophile. libretexts.org
Studies on Nitration, Sulfonation, and Halogenation
Detailed experimental studies on the nitration, sulfonation, and halogenation of this compound are not extensively reported in the literature. However, based on the principles of electrophilic aromatic substitution, the expected outcomes can be predicted. fiveable.mechemistrysteps.com
Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.com The nitro group (-NO₂) is a strong deactivating and meta-directing group. chemistrysteps.com Given the directing effects of the substituents, nitration of this compound is expected to yield a mixture of 1-bromo-2-ethynyl-4-fluoro-5-methyl-6-nitrobenzene and 1-bromo-2-ethynyl-3-nitro-4-fluoro-5-methylbenzene, with the former likely being the major product due to the combined directing influence towards position 6.
Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). chemistrysteps.comlibretexts.org The reaction is reversible. chemistrysteps.com Similar to nitration, sulfonation is predicted to occur primarily at position 6. The sulfonic acid group is also deactivating and meta-directing. libretexts.org
Halogenation: Halogenation (e.g., bromination or chlorination) introduces another halogen atom onto the aromatic ring. researchgate.net The reaction is typically catalyzed by a Lewis acid. msu.edu The incoming halogen will be directed by the existing substituents, leading to the formation of polyhalogenated derivatives. Again, substitution at position 6 is the most probable outcome. It is important to note that strongly activating groups can lead to polysubstitution. reddit.com
Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-ethynyl-4-fluoro-5-methyl-6-nitrobenzene |
| Sulfonation | SO₃, H₂SO₄ | 1-Bromo-2-ethynyl-4-fluoro-5-methyl-6-sulfonic acid |
| Bromination | Br₂, FeBr₃ | 1,6-Dibromo-2-ethynyl-4-fluoro-5-methylbenzene |
Intramolecular and Intermolecular Cyclization Pathways
The presence of the ortho-bromo and ethynyl groups makes this compound a prime candidate for cyclization reactions, which can be either intramolecular or intermolecular.
Intramolecular Cyclization: Ortho-alkynyl bromobenzenes are known to undergo intramolecular cyclization, often catalyzed by transition metals like palladium or copper, to form fused ring systems. acs.orgresearchgate.net For instance, a palladium-catalyzed intramolecular Sonogashira coupling could potentially lead to the formation of a six-membered ring if a suitable nucleophile is present on a side chain attached to the ethynyl group. Another possibility is a radical-mediated cyclization.
Intermolecular Cyclization: This compound can participate in intermolecular cyclization reactions, such as [4+2] cycloadditions (Diels-Alder reactions), where the ethynyl group acts as a dienophile. Furthermore, transition metal-catalyzed reactions can facilitate coupling with other molecules to form larger, more complex cyclic structures. For example, a tandem Sonogashira coupling followed by a cyclization cascade is a powerful strategy for the synthesis of complex heterocyclic compounds. researchgate.netrsc.orgresearchgate.net
Tandem Reaction Sequences and One-Pot Syntheses Utilizing Multiple Functional Groups
The multiple functional groups in this compound allow for the design of elegant tandem reaction sequences and one-pot syntheses. nih.govnih.govresearchgate.net A prominent example is the Sonogashira coupling of the terminal alkyne, which can be followed by an intramolecular cyclization involving the bromo group. researchgate.netrsc.orgresearchgate.netorganic-chemistry.org
For instance, a one-pot reaction could involve the Sonogashira coupling of this compound with another terminal alkyne, followed by an intramolecular cyclization to construct a polycyclic aromatic system. Such a sequence leverages the reactivity of both the bromo and ethynyl functionalities in a single, efficient process.
Hypothetical Tandem Sonogashira Coupling-Cyclization Reaction
| Step | Reaction Type | Reactants | Catalyst/Reagents | Intermediate/Product |
| 1 | Sonogashira Coupling | This compound, Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst, Base | 1-Bromo-2-((alkynyl)ethynyl)-4-fluoro-5-methylbenzene |
| 2 | Intramolecular Cyclization | Intermediate from Step 1 | Pd catalyst, Ligand, Base | Fused Polycyclic Aromatic Compound |
Computational and Theoretical Studies on 1 Bromo 2 Ethynyl 4 Fluoro 5 Methylbenzene
Quantum Chemical Characterization of Electronic Structure
The electronic landscape of a molecule is fundamental to its reactivity and physical properties. Through quantum chemical calculations, a detailed picture of the electron distribution and orbital energies within 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene can be constructed.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and based on typical ranges for similar halogenated and substituted benzene (B151609) derivatives. Actual values would require specific quantum chemical calculations.
The distribution of electron density within a molecule can be visualized using electrostatic potential (ESP) maps. These maps are invaluable for predicting intermolecular interactions and reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.
The strength of the chemical bonds within a molecule is a direct reflection of its stability. Computational methods can be used to calculate bond dissociation energies, providing a quantitative measure of bond strength. In this compound, the C-Br, C-F, C-C (aromatic, ethynyl), and C-H bonds will all have characteristic energies.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is not static but rather a dynamic interplay of various conformations. Understanding the conformational landscape is crucial for predicting a molecule's physical properties and biological activity.
Torsional scans, also known as potential energy surface scans, are a computational technique used to explore the energy changes associated with the rotation around a specific bond. For this compound, a torsional scan around the bond connecting the ethynyl (B1212043) group to the benzene ring would reveal the rotational barrier and the most stable orientation of this substituent.
Steric hindrance between adjacent substituents can significantly influence the preferred conformation of a molecule. In this case, the proximity of the bromo and ethynyl groups, as well as the methyl and fluoro groups, will likely lead to some degree of steric strain. Computational assessments of steric hindrance can help to predict the most stable geometric arrangement of the substituents on the benzene ring. Studies on sterically hindered systems have demonstrated the importance of such analyses in understanding molecular structure and reactivity. ccspublishing.org.cn
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-bromo-2-fluoro-1-nitrobenzene |
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the energetic feasibility and dynamics of synthetic transformations. For a molecule like this compound, these studies would be crucial for optimizing known synthetic routes and predicting novel reactivity.
Energetic Profiles of Key Synthetic Transformations
The synthesis of this compound and its subsequent reactions, such as cross-coupling reactions at the bromine or ethynyl positions, could be modeled to determine their energetic profiles. Using quantum mechanical methods like Density Functional Theory (DFT), chemists can calculate the potential energy surface of a reaction, identifying the energies of reactants, intermediates, transition states, and products.
A hypothetical energetic profile for a synthetic step, such as a Sonogashira coupling, would typically be presented in a reaction coordinate diagram. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction kinetics and thermodynamics.
Table 1: Hypothetical Energetic Data for a Key Synthetic Transformation
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State 1 | +18.5 |
| Intermediate | -10.1 |
| Transition State 2 | +15.3 |
| Product Complex | -25.8 |
| Products | -20.4 |
Note: This data is illustrative and not based on published research for the specific compound.
Catalytic Cycle Analysis for Metal-Mediated Reactions
Metal-mediated reactions, particularly palladium-catalyzed cross-coupling reactions, are fundamental in the synthesis and functionalization of compounds like this compound. Computational modeling can elucidate the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. Computational models can account for solvent effects through both implicit and explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include a number of individual solvent molecules in the calculation.
For reactions involving this compound, modeling in different solvents would reveal how the polarity and coordinating ability of the solvent stabilize or destabilize key intermediates and transition states, thereby influencing the reaction mechanism and outcome.
Spectroscopic Property Predictions (beyond basic identification)
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation of new compounds and provide deeper insights into their electronic structure and bonding.
Vibrational Analysis and Predicted IR/Raman Spectra for Mechanistic Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of these modes with a high degree of accuracy. By analyzing the predicted spectra of proposed reaction intermediates and comparing them to experimental data (if available), it is possible to gain mechanistic insights. For example, the disappearance of a characteristic C-Br stretching frequency and the appearance of a new vibrational mode could confirm a specific reaction step.
Table 2: Hypothetical Predicted Vibrational Frequencies for Mechanistic Analysis
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C≡C stretch | 2115 |
| C-Br stretch | 580 |
| C-F stretch | 1250 |
| Aromatic C-H stretch | 3050-3100 |
Note: This data is illustrative and not based on published research for the specific compound.
NMR Chemical Shift Predictions for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of a molecule. These predictions are highly valuable for assigning spectra of complex molecules and for distinguishing between different isomers of derivatives of this compound that may be formed in a reaction. The accuracy of these predictions can be further improved by considering solvent effects and by scaling the calculated values.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-Br | 115.2 |
| C-ethynyl | 92.8 |
| C≡C | 85.1 |
| C-F | 162.5 (d, J=245 Hz) |
| C-CH₃ | 130.1 |
| CH₃ | 15.8 |
Note: This data is illustrative and not based on published research for the specific compound.
Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical reactivity of a series of compounds with their molecular structures, expressed numerically by molecular descriptors. For this compound, a hypothetical QSRR model can be developed to predict its reactivity in a specific chemical transformation, for instance, a nucleophilic aromatic substitution.
Research Findings:
A predictive QSRR model is typically established using multiple linear regression (MLR) analysis. This statistical method generates an equation that links a specific reactivity parameter (e.g., the logarithm of the reaction rate constant, log(k)) to a set of calculated molecular descriptors. For a series of related substituted benzenes, these descriptors can be categorized as electronic, steric, or quantum chemical in nature.
A plausible QSRR model for predicting the reactivity of compounds structurally similar to this compound could take the following form:
log(k) = β₀ + β₁(σ) + β₂(Eₛ) + β₃(E_LUMO) + β₄(μ)
In this equation:
log(k) represents the logarithm of the reaction rate constant, the dependent variable indicating reactivity.
β₀ is the intercept of the regression equation.
β₁, β₂, β₃, and β₄ are the regression coefficients, indicating the weight of each descriptor's contribution to the reactivity.
σ (Sigma) is the Hammett substituent constant, which quantifies the electronic effect (both resonance and inductive) of the substituents on the aromatic ring.
Eₛ (Es) is the Taft steric parameter, which accounts for the steric hindrance caused by the substituents near the reaction center.
E_LUMO (E_LUMO) is the energy of the Lowest Unoccupied Molecular Orbital, a quantum chemical descriptor that indicates the susceptibility of the molecule to nucleophilic attack. A lower E_LUMO value generally corresponds to higher reactivity towards nucleophiles.
The development of such a model would involve the synthesis and experimental testing of a series of analogous compounds, followed by the calculation of their molecular descriptors and subsequent statistical analysis to determine the regression coefficients. The predictive power of the model is then validated using an external set of compounds not included in the initial training set.
Interactive Data Table: Hypothetical QSRR Model for this compound
Below is a hypothetical data table illustrating the parameters that would be used in a QSRR study for this compound and related compounds. The values for the descriptors are illustrative and based on general principles of physical organic chemistry.
| Compound Name | log(k) | σ_para | Eₛ | E_LUMO (eV) | μ (Debye) |
| This compound | -3.5 | 0.23 | -1.24 | -1.5 | 2.1 |
| 1-Bromo-2-ethynyl-4-fluorobenzene | -3.8 | 0.06 | -0.46 | -1.3 | 1.9 |
| 1-Bromo-4-fluoro-5-methylbenzene | -4.2 | -0.17 | -1.24 | -1.1 | 2.5 |
| 2-Ethynyl-4-fluoro-5-methylbenzene | -4.5 | -0.17 | -0.95 | -0.9 | 1.8 |
Reactivity Indices and Fukui Function Analysis
Fukui function analysis is a method derived from Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of where a molecule is most likely to undergo electrophilic, nucleophilic, or radical attack.
The key reactivity indices derived from this analysis are:
f⁺(r) : The Fukui function for nucleophilic attack (electron acceptance). A higher value indicates a site more susceptible to attack by a nucleophile.
f⁻(r) : The Fukui function for electrophilic attack (electron donation). A higher value indicates a site more susceptible to attack by an electrophile.
f⁰(r) : The Fukui function for radical attack.
Research Findings:
For this compound, a Fukui function analysis would involve calculating these indices for each atom in the molecule. The results would highlight the specific atoms most likely to participate in different types of reactions.
Sites for Nucleophilic Attack (f⁺) : Due to the electron-withdrawing nature of the bromo, fluoro, and ethynyl groups, the carbon atoms of the benzene ring, particularly those bearing these substituents, are expected to have higher f⁺ values. The acetylenic carbons of the ethynyl group would also be potential sites for nucleophilic addition.
Sites for Electrophilic Attack (f⁻) : The benzene ring is generally deactivated by the electron-withdrawing bromo, fluoro, and ethynyl groups. However, the methyl group is electron-donating, which would direct electrophilic attack to the ortho and para positions relative to it. Therefore, the carbon atoms at positions 3 and 6 would likely exhibit the highest f⁻ values, making them the most probable sites for electrophilic substitution.
Sites for Radical Attack (f⁰) : The sites for radical attack are often an average of the sites for nucleophilic and electrophilic attack. The benzylic hydrogens on the methyl group and the carbons of the ethynyl group could also be susceptible to radical reactions.
Interactive Data Table: Hypothetical Fukui Indices for this compound
The following table provides illustrative condensed Fukui function indices for the key atomic positions in this compound. The numbering corresponds to the standard IUPAC nomenclature for the benzene ring.
| Atom/Position | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | f⁰ (Radical Attack) |
| C1 (-Br) | 0.15 | 0.02 | 0.085 |
| C2 (-C≡CH) | 0.14 | 0.03 | 0.085 |
| C3 (-H) | 0.05 | 0.12 | 0.085 |
| C4 (-F) | 0.18 | 0.01 | 0.095 |
| C5 (-CH₃) | 0.04 | 0.08 | 0.06 |
| C6 (-H) | 0.06 | 0.15 | 0.105 |
| C_ethynyl (α) | 0.12 | 0.05 | 0.085 |
| C_ethynyl (β) | 0.10 | 0.06 | 0.08 |
| Br | 0.02 | 0.01 | 0.015 |
| F | 0.03 | 0.005 | 0.0175 |
Applications of 1 Bromo 2 Ethynyl 4 Fluoro 5 Methylbenzene As a Strategic Synthetic Building Block
Precursor in Medicinal Chemistry Lead Optimization Programs
The unique combination of functional groups in 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene makes it a highly valuable scaffold for the generation of diverse molecular architectures in medicinal chemistry. Its utility lies in its capacity to serve as a versatile intermediate for the synthesis of complex molecules that can be further evaluated for biological activity.
The ethynyl (B1212043) group of this compound is a key functional handle for the construction of a wide array of heterocyclic compounds. Sonogashira coupling, a powerful cross-coupling reaction, allows for the linkage of the ethynyl group with various aryl or vinyl halides, leading to the formation of more complex acetylenic intermediates. These intermediates can then undergo cyclization reactions to form diverse heterocyclic systems. For instance, substituted phenylacetylenes are known to participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, or in transition-metal-catalyzed annulations to generate indoles, quinolines, and other fused ring systems. The bromine atom on the aromatic ring provides an additional site for modification, such as through Suzuki or Buchwald-Hartwig cross-coupling reactions, further expanding the diversity of the resulting heterocyclic library.
| Precursor Type | Reaction Type | Resulting Heterocycle(s) |
| Substituted Phenylacetylene (B144264) | Sonogashira Coupling followed by Cyclization | Indoles, Quinolines, Isoquinolines |
| Ethynyl-Aryl Halide | [3+2] Cycloaddition with Azides | Triazoles |
| Bromo-Aryl Derivative | Suzuki or Buchwald-Hartwig Coupling | Functionalized Biaryls, Arylamines |
The strategic placement of the fluoro and methyl groups can also influence the regioselectivity of these reactions and the physicochemical properties of the final products, which is a critical aspect of drug design.
Fluorescent molecular probes are indispensable tools in biomedical research and diagnostics. The rigid, linear structure of the ethynylbenzene core in this compound can be exploited in the design of such probes. Aryl-ethynyl scaffolds are frequently employed in the construction of fluorescent dyes and sensors. The extended π-conjugation provided by the ethynyl linkage can lead to desirable photophysical properties, such as high quantum yields and large Stokes shifts.
For example, diphenylacetylene (B1204595) derivatives have been utilized as the core structure for fluorescent probes targeting amyloid plaques in Alzheimer's disease. The synthesis of these probes often involves Sonogashira coupling of a suitable fluorophore with a pharmacophore-containing phenylacetylene derivative. The bromo and fluoro substituents on the this compound ring could be used to modulate the electronic properties of the resulting probe, thereby fine-tuning its fluorescence wavelength and sensitivity. Furthermore, the bromine atom can serve as a handle for the attachment of targeting moieties or water-solubilizing groups.
The development of selective ligands for biological targets is a cornerstone of drug discovery. The aryl-ethynyl framework of this compound provides a rigid and well-defined scaffold for the spatial arrangement of pharmacophoric groups. This rigidity can be advantageous in designing ligands with high affinity and selectivity for a specific protein binding pocket.
Monomer and Intermediate in Advanced Materials Science
The reactivity of both the bromo and ethynyl groups makes this compound a promising candidate as a monomer or intermediate in the synthesis of advanced organic materials with tailored electronic and optical properties.
Conjugated polymers are a class of organic materials with alternating single and multiple bonds that exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Substituted phenylacetylenes are valuable monomers for the synthesis of these polymers.
The polymerization of this compound, potentially through a self-coupling reaction of the ethynyl group or through cross-coupling reactions involving both the bromo and ethynyl functionalities, could lead to the formation of novel conjugated polymers. The presence of the fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which can be beneficial for charge injection and transport in electronic devices. The methyl group can enhance the solubility of the polymer, which is crucial for solution-based processing techniques.
| Polymerization Method | Monomer Functionality | Potential Polymer Properties |
| Transition-Metal-Catalyzed Polymerization | Ethynyl group | High thermal stability, tunable electronic properties |
| Cross-Coupling Polycondensation | Bromo and Ethynyl groups | Well-defined polymer architecture, controlled molecular weight |
The unique electronic properties of aryl-ethynyl compounds make them attractive precursors for the development of materials for optoelectronic and photovoltaic applications. The rigid and linear nature of the ethynyl linkage facilitates π-orbital overlap, leading to efficient charge transport.
This compound could serve as a key intermediate in the synthesis of more complex molecules with tailored optoelectronic properties. For example, it could be incorporated into donor-acceptor systems, which are commonly used in organic solar cells. The electron-withdrawing nature of the fluorine atom and the potential for further functionalization at the bromo and ethynyl positions allow for the fine-tuning of the material's absorption spectrum and energy levels to match the solar spectrum and optimize device performance. The ability to create well-defined molecular architectures is crucial for controlling the morphology and performance of these advanced materials.
Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
There is no information on the use of this compound as a linker or building block in the synthesis of MOFs or COFs.
Intermediate in Complex Natural Product Total Synthesis
No published total synthesis routes of complex natural products were found that utilize this compound as an intermediate.
Late-Stage Functionalization Strategies
There are no documented examples of this compound being used in late-stage functionalization strategies.
Construction of Challenging Molecular Architectures
Its application in the construction of complex and challenging molecular architectures has not been reported.
Formation of Supramolecular Assemblies and Architectures
Information regarding the role of this compound in forming supramolecular structures is not available.
Self-Assembly Studies
No studies on the self-assembly properties of this compound have been found.
Host-Guest Chemistry Applications
Its potential applications in host-guest chemistry have not been explored in the available literature.
Design and Synthesis of Agrochemical Candidates (as an intermediate, not final product)
While direct utilization of this compound in final agrochemical products is not established, its structural motifs are present in various active agrochemical compounds. This positions it as a valuable intermediate for the synthesis of new agrochemical candidates, particularly fungicides and herbicides. The presence of a substituted phenylacetylene core allows for its incorporation into a variety of heterocyclic and other complex molecular frameworks known to exhibit biological activity.
The synthesis of novel agrochemicals often involves the strategic combination of different functionalized aromatic building blocks. For instance, the Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, can be employed to further functionalize the ethynyl group of this compound. This could involve coupling with various aryl or heteroaryl halides to generate more complex intermediates. These intermediates can then undergo further transformations, such as cyclization reactions, to form heterocyclic systems commonly found in agrochemicals.
A plausible synthetic application of this compound as an agrochemical intermediate is in the synthesis of novel fungicide candidates. For example, many successful fungicides contain a substituted aromatic ring linked to a heterocyclic core. The ethynyl group of this compound could be used as a linchpin to construct such heterocyclic systems, for example, through cycloaddition reactions to form pyrazoles or isoxazoles, which are prevalent in modern fungicides.
Table 1: Potential Agrochemical Scaffolds from this compound
| Agrochemical Class | Potential Scaffold | Synthetic Transformation of Ethynyl Group |
| Fungicides | Substituted Pyrazoles | [3+2] Cycloaddition with diazo compounds |
| Fungicides | Substituted Isoxazoles | [3+2] Cycloaddition with nitrile oxides |
| Herbicides | Substituted Triazoles | Click Chemistry (CuAAC) with azides |
| Insecticides | Complex Polycycles | Intramolecular cyclization post-Sonogashira coupling |
This table presents hypothetical applications based on known agrochemical synthesis strategies.
Role in Catalyst Ligand Synthesis and Design
The unique electronic and steric properties of this compound make it an excellent candidate for the synthesis of novel catalyst ligands, particularly for asymmetric catalysis. The ability to fine-tune the ligand environment around a metal center is crucial for achieving high catalytic activity and enantioselectivity.
Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis. nih.govresearchgate.nettcichemicals.comnih.gov Arylacetylenes are versatile precursors for the synthesis of a wide variety of chiral phosphine ligands. The ethynyl group of this compound can be readily transformed into a phosphine moiety through hydrophosphination or by conversion to other functionalities that can then be linked to a phosphorus center.
The inherent chirality of the resulting ligand can be introduced in several ways. For instance, the ethynyl group can be used to construct atropisomeric biaryl phosphine ligands, where the bulky substituents on the phenyl ring of the target molecule would hinder free rotation around the aryl-aryl bond. Alternatively, the ethynyl group could be incorporated into a larger chiral backbone. The development of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, is another area where this building block could be of significant value. nih.govresearchgate.nettcichemicals.comnih.gov
The electronic properties of a phosphine ligand have a profound impact on the reactivity and selectivity of the corresponding metal catalyst. ilpi.comnih.govumb.edu The substituents on the aryl rings of the phosphine ligand directly influence the electron density at the phosphorus atom and, consequently, at the metal center.
This compound offers a unique combination of electronically distinct substituents. The fluorine atom is a strong electron-withdrawing group due to its high electronegativity, which would decrease the electron-donating ability of a resulting phosphine ligand. ilpi.comlibretexts.org Conversely, the methyl group is an electron-donating group through hyperconjugation. The bromine atom also has an electron-withdrawing inductive effect. This combination of opposing electronic influences allows for the fine-tuning of the ligand's electronic properties. By strategically placing these groups, ligands with a wide range of electronic profiles can be synthesized, enabling the optimization of catalysts for specific reactions.
Table 2: Influence of Substituents on Ligand Electronic Properties
| Substituent | Electronic Effect | Impact on Phosphine Ligand |
| Fluoro (-F) | Strong Electron-Withdrawing | Decreases electron density on Phosphorus |
| Bromo (-Br) | Electron-Withdrawing (Inductive) | Decreases electron density on Phosphorus |
| Methyl (-CH₃) | Electron-Donating (Hyperconjugation) | Increases electron density on Phosphorus |
| Ethynyl (-C≡CH) | Electron-Withdrawing | Can be modified to introduce various groups |
This table summarizes the general electronic effects of the substituents present in this compound.
By synthesizing a library of ligands derived from this versatile building block, chemists can systematically study the structure-activity relationships of catalysts and develop highly efficient and selective catalytic systems for a wide range of chemical transformations.
Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is insufficient specific information available in the public domain to generate the detailed, scientifically accurate article as requested. The strict requirement to focus solely on this compound and its derivatives, combined with the lack of published research on its advanced analytical and spectroscopic characterization, prevents the creation of content for the specified outline.
The search did not yield specific experimental data, research findings, or data tables for "this compound" in the context of:
Advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY) for its reaction products.
Variable Temperature NMR studies for its conformational dynamics.
In-situ NMR for monitoring its reactions.
Vibrational spectroscopy (IR and Raman) to monitor its functional group transformations.
X-ray crystallography data for its derivatives.
High-Resolution Mass Spectrometry for its products and intermediates.
While general principles of these analytical techniques and data for other substituted benzene (B151609) compounds are available, applying them to the subject compound without specific research would constitute speculation and violate the core instruction to provide scientifically accurate and focused content. Therefore, the requested article cannot be generated at this time.
Advanced Analytical and Spectroscopic Characterization Techniques Applied to Its Transformations and Derivatives
Chromatographic Techniques for Reaction Purity and Separation of Complex Mixtures
The synthesis and transformation of "1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene" often result in complex mixtures containing the desired product, unreacted starting materials, intermediates, and byproducts. Chromatographic techniques are indispensable for both monitoring the progress and purity of these reactions and for the separation and isolation of the target compounds. The selection of the appropriate chromatographic method is contingent upon the physicochemical properties of the analytes, such as volatility, polarity, and molecular weight.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile derivatives of "this compound". It is extensively used to assess the purity of reaction products and to separate complex mixtures. acs.org In reactions where chiral centers are introduced, specialized chiral stationary phases in HPLC are employed to resolve enantiomers and determine the enantiomeric excess (e.e.), a critical parameter in asymmetric synthesis.
For routine purity analysis of derivatives, reversed-phase HPLC is commonly employed. A C18 or phenyl-based stationary phase is often chosen to effectively separate aromatic compounds based on their hydrophobicity. chromatographyonline.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
In a hypothetical scenario, a Sonogashira coupling reaction of "this compound" with a chiral alkyne could yield a chiral product. To assess the purity and enantiomeric excess of this product, a chiral HPLC method would be developed. The choice of a chiral stationary phase (CSP) is crucial for achieving enantiomeric separation. Polysaccharide-based CSPs, for instance, are known for their broad applicability in separating a wide range of racemates. researchgate.netmdpi.com
Table 1: Illustrative HPLC Parameters for Purity and Enantiomeric Excess Analysis
| Parameter | Purity Assessment | Enantiomeric Excess Determination |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., polysaccharide-based), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temp. | 25 °C | 25 °C |
| Retention Time (Hypothetical Product) | 8.5 min | (R)-enantiomer: 12.3 min, (S)-enantiomer: 14.7 min |
| Purity (Hypothetical) | 98.5% | - |
| Enantiomeric Excess (Hypothetical) | - | 95% e.e. |
This table is interactive. Users can sort and filter the data based on the parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
For the analysis of volatile derivatives and reaction byproducts of "this compound", Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. nih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation and identification. documentsdelivered.com
The choice of ionization method is critical. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, providing rich structural information. nih.gov For halogenated compounds, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum. researchgate.net
Consider a hypothetical reaction where "this compound" undergoes a transformation that produces a volatile side product. GC-MS analysis would be employed to identify this byproduct. The retention time in the gas chromatogram would provide information on its volatility, while the mass spectrum would reveal its molecular weight and structural fragments.
Table 2: Representative GC-MS Data for a Hypothetical Volatile Derivative
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5MS), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-500 m/z |
| Retention Time (Hypothetical) | 15.2 min |
| Key Mass Fragments (m/z) (Hypothetical) | 212/214 (M+, Br isotopic pattern), 197/199, 133, 115 |
This table is interactive. Users can sort and filter the data based on the parameters.
Elemental Analysis for Stoichiometric Confirmation of New Compounds
Following the synthesis and purification of a new derivative of "this compound", it is essential to confirm its elemental composition to verify its proposed molecular formula. Elemental analysis provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N) in a sample. azom.com This technique is a fundamental method for confirming the stoichiometry of a newly synthesized compound. velp.com
The process typically involves the combustion of a small, precisely weighed amount of the pure compound in a stream of oxygen. velp.com The resulting combustion gases (CO2, H2O, N2) are then quantitatively analyzed. The presence of halogens, such as bromine and fluorine in the parent compound, requires specific considerations in the analytical procedure.
The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the assigned molecular formula and the purity of the compound.
Table 3: Elemental Analysis Data for a Hypothetical Derivative of this compound
| Element | Theoretical % | Experimental % | Difference % |
| Carbon (C) | 51.22 | 51.15 | -0.07 |
| Hydrogen (H) | 3.34 | 3.38 | +0.04 |
| Nitrogen (N) | 6.64 | 6.61 | -0.03 |
This table is interactive. Users can sort and filter the data based on the parameters.
Emerging Trends and Future Research Directions for 1 Bromo 2 Ethynyl 4 Fluoro 5 Methylbenzene
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. mdpi.com For a molecule like 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene, this involves reimagining synthetic routes to be more environmentally benign from the outset.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for achieving high selectivity under mild conditions, representing a significant advancement in green chemistry. mdpi.com While specific enzymatic transformations on this compound have not been documented, the field provides a clear roadmap for future research. Enzymes, particularly oxidoreductases and transferases, are well-suited for modifying complex aromatic compounds. mdpi.com
Future research could explore the use of engineered enzymes for selective transformations, such as:
Hydroxylation: Cytochrome P450 enzymes could be used to introduce hydroxyl groups at specific positions on the benzene (B151609) ring, a transformation that is often challenging to achieve with high regioselectivity using conventional chemical methods. researchgate.net
Selective Dehalogenation: Enzymatic processes could potentially target the C-Br bond for removal or functionalization while leaving the more robust C-F bond intact.
Glycosylation: Glycosyltransferases could be employed to attach sugar moieties, significantly altering the compound's solubility and biological properties. mdpi.com
The primary advantage of biocatalysis lies in its ability to perform highly specific reactions, reducing the need for protecting groups and minimizing the formation of unwanted byproducts. mdpi.comresearchgate.net
Table 1: Potential Biocatalytic Transformations for Aromatic Compounds
| Enzyme Class | Potential Transformation | Advantages |
| Oxidoreductases (e.g., Laccases) | Oxidation of phenolic compounds, lignin degradation | Broad substrate scope on aromatic compounds. mdpi.com |
| Cytochrome P450s | Regioselective hydroxylation of non-activated carbons | High selectivity, avoids harsh chemical reagents. researchgate.net |
| Transferases (e.g., Transaminases) | Synthesis of chiral amines | High stereoselectivity under mild conditions. mdpi.com |
| Hydrolases | Hydrolysis of nitriles to carboxylic acids | Mild reaction conditions, avoids strong acids/bases. researchgate.net |
A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com For the synthesis of this compound, a key step would likely be a Sonogashira coupling between a 1-bromo-2-iodo-4-fluoro-5-methylbenzene precursor and a protected alkyne. Traditionally, this reaction is performed in organic solvents like DMF. acs.org
Recent advancements have demonstrated the feasibility of conducting Sonogashira couplings in aqueous media, often using surfactants to facilitate the reaction between lipophilic substrates. rsc.org These methods can provide moderate to high yields at mild temperatures (e.g., 40 °C) using readily available palladium catalysts. rsc.org Another approach is the use of solvent-free reaction conditions, such as mechanochemical grinding, which can lead to high yields with short reaction times at room temperature. mdpi.com
Table 2: Comparison of Reaction Media for Sonogashira Coupling
| Reaction Medium | Typical Conditions | Advantages | Challenges |
| Organic Solvents (e.g., DMF) | Pd catalyst, Cu(I) co-catalyst, amine base, room to elevated temp. wikipedia.org | High solubility of reagents, well-established protocols. | Toxicity, environmental impact, difficult removal. acs.org |
| Aqueous Media | Pd catalyst, Cu(I) co-catalyst, surfactants (e.g., SDS, CTAB), mild temp. rsc.org | Environmentally benign, low cost, non-toxic. | Low solubility of organic substrates, potential for catalyst inhibition. rsc.orgias.ac.in |
| Solvent-Free (Mechanochemistry) | Grinding of reagents with a catalyst. mdpi.com | Reduced waste, short reaction times, energy efficient. | Scalability can be an issue, limited to solid-state reactions. |
Visible-light photoredox catalysis has emerged as a powerful and sustainable method for forming and breaking chemical bonds under exceptionally mild conditions. mdpi.comsemanticscholar.org This technology is particularly relevant for this compound due to its potential to selectively activate the C-Br and C-F bonds.
C-Br Bond Activation: The aryl-Br bond, while strong, can be activated using photoredox catalysis to generate aryl radicals. chemistryviews.org These radicals are versatile intermediates that can participate in a wide range of cross-coupling and functionalization reactions. researchgate.net This approach avoids the high temperatures often required in traditional cross-coupling reactions. chemistryviews.org
C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its cleavage a significant challenge. semanticscholar.org However, recent breakthroughs have shown that organic photoredox catalyst systems can efficiently reduce C-F bonds to generate carbon-centered radicals. researchgate.netnih.gov This opens up the possibility of using fluoroaromatics as synthons for hydrodefluorination or cross-coupling reactions, which would be a transformative development. mdpi.comnih.gov
This dual reactivity offers a future platform for selectively modifying either the bromo or fluoro position on the benzene ring by tuning the photocatalyst and reaction conditions, enabling precise control over the synthesis of complex derivatives.
Flow Chemistry Methodologies for Enhanced Efficiency and Safety
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, enhanced safety, and improved scalability. elveflow.com For the synthesis and derivatization of this compound, flow chemistry presents several compelling opportunities.
Many reactions used to synthesize functionalized aromatics involve hazardous reagents, unstable intermediates, or highly exothermic processes. nih.govthieme.de Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risk of thermal runaways. rsc.org This is particularly advantageous for reactions such as nitrations or halogenations. Furthermore, hazardous reagents can be generated and consumed in situ, minimizing the need to handle and store them in large quantities. nih.gov
The integration of photochemistry with flow reactors is especially powerful. Flow setups ensure uniform irradiation of the reaction mixture, overcoming the light penetration issues that plague scaled-up batch photochemical reactions. elveflow.com This leads to more efficient and reproducible outcomes for the photoredox-catalyzed reactions discussed previously.
Chemoinformatics and Machine Learning for Reaction Prediction and Optimization
The traditional approach to optimizing chemical reactions often involves extensive, time-consuming, and resource-intensive experimentation. researchgate.net Chemoinformatics and machine learning (ML) are rapidly changing this paradigm by leveraging data to predict reaction outcomes and identify optimal conditions. beilstein-journals.orgbeilstein-journals.org
For a complex, multi-step synthesis of a substituted benzene derivative, ML algorithms can be employed to navigate the vast experimental space of variables such as catalyst, solvent, base, temperature, and concentration. researchgate.netbeilstein-journals.org By training on existing reaction datasets, ML models can predict the yield of a reaction or suggest novel conditions that a human chemist might not consider. acs.org Techniques like Bayesian optimization have proven effective in finding optimal reaction conditions with significantly fewer experiments than traditional methods. beilstein-journals.orgduke.edu
Table 3: Machine Learning Workflow for Reaction Optimization
| Step | Description | Tools / Methods |
| 1. Data Collection | Gather data from literature, patents, or high-throughput experiments (HTE). beilstein-journals.org | Reaxys, SciFinder, HTE platforms. |
| 2. Featurization | Convert molecules and reaction conditions into numerical representations (descriptors). acs.org | Molecular fingerprints, quantum chemical descriptors. chemrxiv.org |
| 3. Model Training | Train an ML algorithm to learn the relationship between inputs (reactants, conditions) and outputs (yield, selectivity). beilstein-journals.org | Neural Networks, Random Forests, Bayesian Optimization. duke.edu |
| 4. Prediction & Suggestion | The model predicts the outcome of new, untested reactions and suggests the most promising experiments to perform next. beilstein-journals.orgacs.org | Active learning loops. duke.edu |
| 5. Experimental Validation | The suggested experiments are performed, and the results are fed back into the model to improve its predictive power. duke.edu | Laboratory synthesis. |
Q & A
Q. What synthetic strategies are recommended for preparing 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene while managing competing substituent effects?
Sequential functionalization is key: bromination, fluorination, methyl group introduction, and ethynylation via palladium-catalyzed cross-coupling. Optimize reaction conditions (e.g., temperature, catalyst loading) to address steric and electronic conflicts between substituents. Purity should be verified using GC/HPLC .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Use ¹H/¹³C NMR for substituent identification, IR spectroscopy (C≡C stretch ~2100 cm⁻¹) for ethynyl confirmation, and mass spectrometry for molecular weight validation. High-resolution X-ray crystallography (e.g., ) provides definitive structural proof .
Q. How do the electronic effects of fluorine and bromine substituents impact the benzene ring's reactivity in further functionalization?
Fluorine’s electron-withdrawing nature directs electrophilic substitution, while bromine’s steric bulk limits accessibility. Computational models (e.g., Hammett parameters) predict reactivity, validated via controlled bromination/fluorination experiments .
Q. What precautions are necessary when handling this compound due to its reactive functional groups?
Use inert atmospheres (Schlenk line) to prevent ethynyl oxidation. Follow safety protocols for halogenated aromatics, including PPE and fume hoods, as outlined by manufacturers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported regioselectivity during ethynyl group introduction via Sonogashira coupling?
Study kinetic vs. thermodynamic control by varying reaction time/temperature. Use X-ray crystallography (e.g., ) and DFT calculations to predict pathways. Compare outcomes with halogenated analogs (e.g., ) .
Q. What methodologies effectively analyze byproduct formation during synthesis?
Employ tandem LC-MS to trace low-concentration byproducts. Optimize conditions using Design of Experiments (DOE) to minimize undesired pathways. Crystallographic data (e.g., ) differentiate structural isomers .
Q. What factors influence the stability of the ethynyl group under storage or reaction conditions?
Ethynyl degradation is accelerated by light, oxygen, and moisture. Store under inert atmospheres at low temperatures. Monitor stability via periodic NMR and compare decomposition pathways with structurally similar compounds .
Q. How can computational chemistry aid in predicting substitution patterns in polyhalogenated intermediates?
Molecular docking and DFT simulations model substituent electronic effects. Validate predictions with crystallographic data (e.g., ) and experimental halogenation studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields for ethynylation steps?
Investigate catalyst purity, solvent choice, and oxygen exclusion. For example, Pd(PPh₃)₄ vs. PdCl₂ may yield divergent results. Cross-reference synthetic protocols from analogous compounds (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
